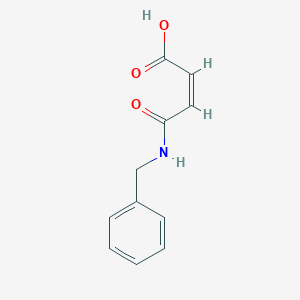
N-Benzylmaleamic acid
Overview
Description
N-Benzylmaleamic acid is an organic compound with the molecular formula C₁₁H₁₁NO₃. It is a derivative of maleic acid, where one of the hydrogen atoms of the amide group is replaced by a benzyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
Target of Action
N-Benzylmaleamic acid, also known as (Z)-4-(benzylamino)-4-oxobut-2-enoic acid, is a chemical compound with the molecular formula C11H11NO3
Biochemical Pathways
It’s worth noting that the manipulation of biochemical pathways is a common strategy in drug design and metabolic engineering
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzylmaleamic acid can be synthesized through the reaction of benzylamine with maleic anhydride. The reaction typically takes place in a solvent such as dimethylformamide (DMF) at room temperature. The mixture is stirred for several hours, and the product is precipitated by pouring the reaction mixture into cold water. The resulting white solid is then filtered and dried .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method can be scaled up for industrial purposes. The key steps involve the controlled reaction of benzylamine and maleic anhydride, followed by purification processes to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-Benzylmaleamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzylmaleimide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Benzylmaleimide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted maleamic acids with different functional groups.
Scientific Research Applications
N-Benzylmaleamic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Comparison with Similar Compounds
- N-Phenylmaleamic acid
- N-Ethylmaleamic acid
- N-Methylmaleamic acid
Comparison: N-Benzylmaleamic acid is unique due to the presence of the benzyl group, which imparts distinct chemical properties compared to other maleamic acids. The benzyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
4-(benzylamino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(6-7-11(14)15)12-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWGQIYJCMMSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15329-69-8 | |
| Record name | 4-(Benzylamino)-4-oxoisocrotonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015329698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(benzylamino)-4-oxoisocrotonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Benzylmaleamic acid in the synthesis of tricyclic nitrogen heterocycles?
A1: this compound acts as a key building block in the synthesis of tricyclic nitrogen heterocycles via a sequential and tandem Ugi/intramolecular Diels-Alder (IMDA) reaction. [] In this reaction sequence, this compound participates in the Ugi four-component condensation (4CC) reaction with pyrrole, an aldehyde, and an isocyanide. This reaction yields a linear triene intermediate where this compound forms part of the newly formed amide linkage. This triene then undergoes an intramolecular Diels-Alder cycloaddition, facilitated by the presence of the maleic acid moiety derived from this compound. This cycloaddition results in the formation of the desired tricyclic nitrogen heterocycle. []
Q2: How does the structure of this compound contribute to the stereoselectivity of the IMDA cycloaddition?
A2: While the provided research article [] doesn't directly investigate the influence of this compound's structure on the stereoselectivity of the IMDA cycloaddition, it does mention that the reactions proceed with excellent stereoselectivity. It can be inferred that the presence of the bulky benzyl group on the nitrogen atom of this compound might influence the orientation of the reacting molecules during the cycloaddition step, potentially favoring the formation of a specific diastereomer. Further research would be needed to confirm the exact role of the benzyl group in the stereochemical outcome of this reaction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


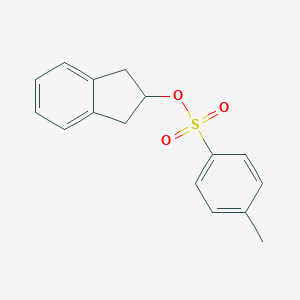
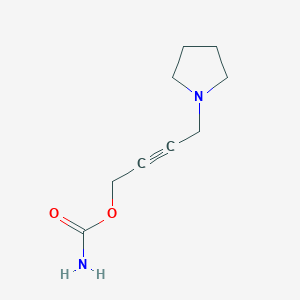
![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)



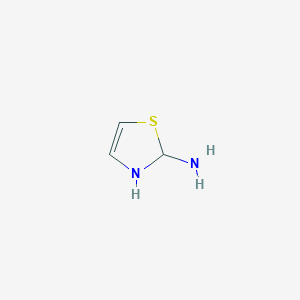
![Triethyl-[[4-(triethylsilylmethyl)phenyl]methyl]silane](/img/structure/B97202.png)
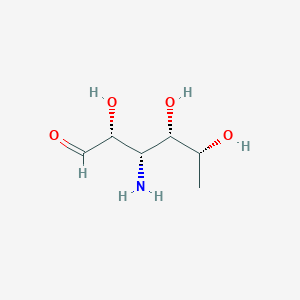

![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)

![Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-](/img/structure/B97213.png)
